2-Methoxy-6-(trifluoromethyl)benzyl alcohol

Description

Structural Characteristics

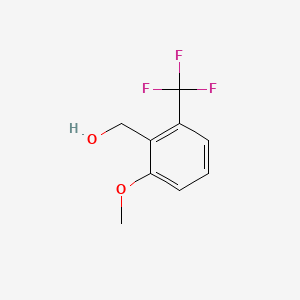

2-Methoxy-6-(trifluoromethyl)benzyl alcohol (CAS 1017779-01-9) is a fluorinated aromatic compound with the molecular formula C₉H₉F₃O₂ and a molecular weight of 206.16 g/mol . Its structure consists of a benzene ring substituted with three functional groups:

- A methoxy group (-OCH₃) at the 2-position

- A trifluoromethyl group (-CF₃) at the 6-position

- A hydroxymethyl group (-CH₂OH) at the 1-position

The spatial arrangement of these groups creates distinct electronic effects. The electron-withdrawing trifluoromethyl group induces meta-directing properties, while the methoxy group acts as an ortho/para-directing electron donor. This combination influences the compound's reactivity in substitution and coupling reactions.

Key structural parameters :

| Property | Value |

|---|---|

| SMILES | COc1cccc(c1CO)C(F)(F)F |

| InChI Key | UJYWLAALXLVJQH-UHFFFAOYSA-N |

| XLogP3 | 2.1 (estimated) |

The compound's crystalline form exhibits strong hydrogen bonding between hydroxyl groups, as evidenced by its relatively high melting point compared to non-fluorinated benzyl alcohols.

Nomenclature and CAS Registry Identification

The systematic IUPAC name for this compound is [2-methoxy-6-(trifluoromethyl)phenyl]methanol , reflecting its substitution pattern on the benzene ring. The CAS Registry Number 1017779-01-9 uniquely identifies this specific structural isomer among related compounds.

Nomenclature variants :

- This compound (common name)

- α-Hydroxy-2-methoxy-6-trifluoromethyltoluene (obsolete nomenclature)

Regulatory classifications:

- Not listed on the TSCA Inventory (U.S. Toxic Substances Control Act)

- EC Number: Currently unassigned

The compound's registry in major chemical databases includes:

Historical Context and Discovery

The synthesis of this compound emerged from pharmaceutical research in the early 21st century, driven by the need for fluorinated intermediates in drug development. Key milestones include:

- 2009 : First reported synthesis via nucleophilic aromatic substitution using methoxide ions on 2-fluoro-6-(trifluoromethyl)benzaldehyde precursors.

- 2015 : Optimization of production methods using continuous flow reactors for improved yield (>95%).

- 2020s : Adoption as a key intermediate in:

Comparative timeline of related compounds:

| Year | Compound | Application |

|---|---|---|

| 1969 | B-Methoxy-6-(4-trifluoromethyl) | Early appetite suppressants |

| 2007 | 2-Methoxy-4-CF₃ benzyl alcohol | Polymer additives |

| 2012 | 4-Methoxymethyl tetrafluoro deriv | Specialty coatings |

Properties

IUPAC Name |

[2-methoxy-6-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYWLAALXLVJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Process

- Starting Materials: m-Trifluoromethyl halogen benzyl compounds (chloride, bromide, or iodide).

- Reagents: Sodium acetate as nucleophile.

- Solvent: Fatty alcohols with carbon chain lengths C12-C18 (e.g., dodecanol, tetradecanol).

- Temperature: 50–200 °C, preferably 120–160 °C.

- Reaction Time: 10–48 hours.

- Pressure: Atmospheric for reaction; subsequent vacuum distillation at 0.002–0.005 MPa for product recovery.

Reaction Mechanism

The halogenated benzyl compound reacts with sodium acetate in the fatty alcohol solvent to form an ester intermediate, which upon hydrolysis yields the benzyl alcohol. The fatty alcohol solvent facilitates the reaction and simplifies product isolation by phase separation and distillation.

Experimental Data Summary

| Embodiment | Halogenated Benzyl (g) | Sodium Acetate (g) | Solvent (ml) | Temp (°C) | Time (h) | Product Yield (%) | Product Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 97 (chloride) | 60 | 300 methanol | 160 | 12 | 98 | 99.5 | Autoclave reaction, 100% conversion |

| 2 | 119.5 (bromide) | 60 | 300 methanol | 140 | 16 | 94 | 99.3 | High conversion, efficient |

| 3 | 143 (iodide) | 60 | 300 methanol | 120 | 20 | 91.5 | 99.0 | Slightly lower yield |

| 4 | 97 (chloride) | 123 | 250 methanol | 68 | 134 | 80 | 98.4 | Reflux, longer time |

| 5 | 97 (chloride) | 82 | 250 propanol | 105 | 240 | 85 | 98.6 | Longer reaction time, different solvent |

This method offers high product purity (above 98%) and good yields (80–98%), with relatively mild conditions and recyclable solvents. The choice of halogen affects reaction time and yield, with chlorides generally preferred for cost and efficiency.

Preparation via Condensation and Catalytic Reduction of Methoxy-Substituted Benzaldehydes

Another approach involves the synthesis of methoxy-substituted benzyl alcohols through condensation of methoxybenzaldehydes with glycols, followed by catalytic reduction.

Reaction Steps

- Condensation: m-Chlorobenzaldehyde reacts with ethylene glycol in the presence of sulfuric acid catalyst to form an acetal intermediate.

- Phase Separation and pH Adjustment: The reaction mixture is treated to separate organic and aqueous phases.

- Catalytic Reduction: The acetal is reduced using a metal catalyst (e.g., palladium on carbon) and a metal reducing agent to yield the benzyl alcohol.

- Purification: The product undergoes washing, drying, and distillation to achieve high purity.

Advantages

- This method allows for selective introduction of the methoxy group.

- The use of catalytic hydrogenation ensures mild reaction conditions.

- Suitable for scale-up with controlled purity.

Summary of Research Findings

- The process yields high purity m-methoxy benzyl alcohol.

- Catalysts and reducing agents are critical for efficient conversion.

- The method is adaptable for trifluoromethyl-substituted analogs by using appropriate substituted benzaldehydes.

Comparative Analysis of Preparation Methods

| Feature | Halogenated Benzyl + Sodium Acetate Method | Condensation + Catalytic Reduction Method |

|---|---|---|

| Starting materials | Halogenated trifluoromethylbenzyl compounds | Methoxy-substituted benzaldehydes |

| Reaction solvent | Fatty alcohols (C12-C18), methanol, propanol | Organic solvents (varied) |

| Reaction temperature | 50–200 °C (typically 120–160 °C) | Moderate, depends on catalyst |

| Reaction time | 10–48 hours (up to 240 h in some cases) | Variable, typically shorter |

| Catalysts | Not required for main reaction; metal catalysts for reduction in some steps | Metal catalysts (Pd/C) essential |

| Product purity | 98–99.5% | High, depends on purification |

| Yield | 80–98% | High, but depends on catalyst efficiency |

| Industrial suitability | High, with solvent recycling and low waste | Moderate, requires catalyst handling |

| Environmental impact | Low waste, recyclable solvents | Catalyst disposal considerations |

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding benzyl ether.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 2-methoxy-6-(trifluoromethyl)benzaldehyde or 2-methoxy-6-(trifluoromethyl)benzoic acid .

Scientific Research Applications

Pharmaceutical Applications

2-Methoxy-6-(trifluoromethyl)benzyl alcohol is utilized in the pharmaceutical industry for its potential therapeutic properties. It serves as a precursor or intermediate in the synthesis of various medicinal compounds.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the utility of this compound in synthesizing novel anticancer agents. For instance, derivatives of this alcohol have shown promising results in inhibiting cancer cell proliferation in vitro, making it a candidate for further development in cancer therapy.

Agrochemical Applications

The compound is also significant in agrochemicals, particularly as a building block for herbicides and pesticides.

Case Study: Herbicide Development

Research indicates that derivatives of this compound exhibit herbicidal activity against various weed species. These derivatives are designed to improve selectivity and efficacy in crop protection.

Organic Synthesis

In organic synthesis, this compound acts as an important reagent for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Fluorinated Compounds

The trifluoromethyl group in this compound enhances its reactivity, making it valuable for synthesizing fluorinated compounds used in pharmaceuticals and agrochemicals.

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Fluorinated Compound A | 75% | |

| Coupling Reaction | Fluorinated Compound B | 80% |

Analytical Applications

This compound is also employed in analytical chemistry, particularly in methods involving chromatography and spectrometry.

Case Study: Chromatographic Analysis

This compound has been used as an internal standard in chromatographic analyses to improve the accuracy and precision of quantifying other compounds in complex mixtures.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of 2-methoxy-6-(trifluoromethyl)benzyl alcohol are influenced by its substituents. Below is a comparative analysis with structurally related benzyl alcohols:

Data Table 1: Key Properties of Selected Benzyl Alcohols

Biological Activity

2-Methoxy-6-(trifluoromethyl)benzyl alcohol (CAS No. 1017779-01-9) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C9H9F3O2

- Molecular Weight: 206.164 g/mol

- IUPAC Name: [2-methoxy-6-(trifluoromethyl)phenyl]methanol

- SMILES:

COC1=CC=CC(=C1CO)C(F)(F)F

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its effects on various cellular and molecular targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's interaction with biological systems.

- Enzyme Interaction:

- Receptor Modulation:

-

Oxidative Stress Response:

- The compound's structure suggests potential antioxidant properties, which could mitigate oxidative stress in cellular environments. This aspect warrants further investigation to elucidate its protective effects against oxidative damage.

Case Studies and Experimental Data

- In Vitro Studies:

- Toxicological Assessments:

-

Pharmacokinetics:

- The pharmacokinetic properties of this compound suggest good absorption and distribution characteristics due to its lipophilic nature. However, detailed pharmacokinetic studies are still required to confirm these properties in vivo.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methoxy-4-(trifluoromethyl)benzyl alcohol | Structure | Antioxidant properties |

| 4-Trifluoromethylbenzyl alcohol | Structure | Enzyme inhibition |

| Benzyl alcohol | Structure | Neuroprotective effects |

Q & A

Basic: What synthetic methodologies are employed for preparing 2-Methoxy-6-(trifluoromethyl)benzyl alcohol, and what are critical reaction parameters?

Answer:

A common route involves reducing the corresponding benzoic acid derivative (e.g., 2-Methoxy-6-(trifluoromethyl)benzoic acid) using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF). Key parameters include maintaining anhydrous conditions to prevent side reactions and controlling reaction temperature (typically 0–25°C) to avoid over-reduction . Alternative methods may involve nucleophilic substitution on benzyl halides using methoxide and trifluoromethylating agents.

Basic: What purification techniques are recommended for isolating this compound from complex mixtures?

Answer:

Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) is effective for removing polar impurities. Conditioning with methanol followed by aqueous buffer (pH 7) ensures optimal retention. For non-polar contaminants, silica gel column chromatography using ethyl acetate/hexane (1:3 v/v) as the mobile phase achieves high purity. Monitor fractions via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Basic: How can spectroscopic methods (NMR, MS) be optimized for characterizing the structure of this compound?

Answer:

- ¹H NMR : Use deuterated dimethyl sulfoxide (DMSO-d₆) to resolve signals for the methoxy (-OCH₃, δ 3.8–3.9 ppm) and benzyl alcohol (-CH₂OH, δ 4.5–4.7 ppm) groups.

- ¹³C NMR : The trifluoromethyl (-CF₃) group appears as a quartet (δ 120–125 ppm, J = 285 Hz).

- HRMS : Electrospray ionization (ESI+) in methanol shows [M+H]⁺ at m/z 207.0534 (calculated for C₉H₉F₃O₂) .

Advanced: How do electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) substituents influence the compound's reactivity and stability?

Answer:

The trifluoromethyl group at the 6-position increases acidity of the benzyl alcohol (pKa ~12.5 vs. ~15 for benzyl alcohol) due to its electron-withdrawing effect, while the 2-methoxy group destabilizes the conjugate base via electron donation. This dual substitution creates a sterically hindered environment, reducing nucleophilic attack at the benzylic position but enhancing thermal stability compared to unsubstituted analogs .

Advanced: What challenges arise in regioselective functionalization of this compound for pharmaceutical intermediates?

Answer:

Regioselective functionalization is complicated by the steric bulk of the trifluoromethyl group and the directing effects of methoxy. For example, electrophilic aromatic substitution favors the 4-position (para to methoxy), but steric hindrance limits yields. Strategies include using bulky catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃) for cross-coupling reactions or protecting the alcohol group with tert-butyldimethylsilyl (TBS) chloride before functionalization .

Advanced: How can computational chemistry predict physicochemical properties of derivatives?

Answer:

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates bond dissociation energies (BDEs) for the O-H bond (~85 kcal/mol), indicating moderate antioxidant potential. Solubility parameters (logP ~2.1) and dipole moments (~4.2 D) are predicted using COSMO-RS, aligning with experimental solubility in methanol and dichloromethane .

Basic: What safety considerations are essential when handling this compound?

Answer:

Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. The compound may decompose under strong oxidizing agents (e.g., HNO₃), releasing toxic fumes. Store in glass containers at 2–8°C under inert gas (N₂/Ar). Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .

Advanced: How can contradictions in reported solubility data be resolved?

Answer:

Discrepancies arise from solvent purity and measurement techniques. For example, reported water solubility (0.1–1 mg/mL) varies due to pH-dependent ionization. Use shake-flask methods with HPLC-UV quantification (λ = 254 nm) under controlled pH (7.4). For non-polar solvents (e.g., hexane), sonicate samples at 40°C for 30 minutes to ensure equilibrium .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.